molecular formula C11H12N2O4 B14173040 2-Amino-7-nitro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 1196154-68-3

2-Amino-7-nitro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B14173040
CAS No.: 1196154-68-3
M. Wt: 236.22 g/mol
InChI Key: LPCXZLXFPUUDMO-UHFFFAOYSA-N
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Description

2-Amino-7-nitro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound with a unique structure that includes both amino and nitro functional groups. This compound is part of the naphthalene family, which is known for its aromatic properties and diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-nitro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 1,2,3,4-tetrahydronaphthalene followed by the introduction of an amino group through reductive amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as crystallization and chromatography is essential to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-nitro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group into a nitro group or other oxidized forms.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amino derivatives.

Scientific Research Applications

2-Amino-7-nitro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-7-nitro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The amino and nitro groups play crucial roles in binding to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that lead to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
  • 2-Amino-6-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
  • 2-Amino-7-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Uniqueness

2-Amino-7-nitro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of applications and makes it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

1196154-68-3

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

2-amino-7-nitro-3,4-dihydro-1H-naphthalene-2-carboxylic acid

InChI

InChI=1S/C11H12N2O4/c12-11(10(14)15)4-3-7-1-2-9(13(16)17)5-8(7)6-11/h1-2,5H,3-4,6,12H2,(H,14,15)

InChI Key

LPCXZLXFPUUDMO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2=C1C=CC(=C2)[N+](=O)[O-])(C(=O)O)N

Origin of Product

United States

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